molecular formula C17H17FN4O B2512781 9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 725217-14-1

9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2512781
CAS No.: 725217-14-1
M. Wt: 312.348
InChI Key: IMPJBEUSFUDZFA-UHFFFAOYSA-N
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Description

9-(3-Fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a sophisticated chemical building block belonging to the class of dihydroazolopyrimidines, which are of significant interest in modern medicinal and heterocyclic chemistry . This compound features a fused triazoloquinazolinone core, a structural motif frequently accessed via efficient one-pot multicomponent reactions between derivatives of dimedone and aminoazoles like 3-amino-1,2,4-triazole . Such synthetic pathways are valued for their domino processes, which offer advantages in step-economy and yield compared to conventional multistep syntheses . The structure incorporates a 3-fluorophenyl substituent at the 9-position and geminal dimethyl groups, which can influence the compound's electronic properties, lipophilicity, and overall molecular conformation, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers utilize this and related triazoloquinazolinone derivatives primarily in drug discovery research, where they serve as key intermediates for the development of potential pharmacologically active molecules . The presence of multiple nitrogen heteroatoms in the fused ring system provides versatile sites for molecular recognition. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-(3-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-4-3-5-11(18)6-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPJBEUSFUDZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC=C4)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with PCAF, potentially inhibiting its bromodomain. Bromodomains are protein domains that recognize acetylated lysine residues, playing a key role in reading the ‘histone code’. By inhibiting the PCAF bromodomain, the compound may disrupt the reading of this ‘code’, thereby affecting gene expression.

Biological Activity

The compound 9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic derivative belonging to the class of triazoloquinazolinones . This compound has garnered attention due to its potential pharmacological applications, particularly as a selective agonist for RXFP4 receptors. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H26FN3O\text{C}_{22}\text{H}_{26}\text{F}\text{N}_3\text{O}

Key Properties:

  • Molecular Weight: 373.46 g/mol
  • Appearance: Pale yellow solid
  • Solubility: Soluble in DMSO and other organic solvents.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes:

  • Formation of intermediate triazole derivatives.
  • Cyclization reactions to form the quinazolinone scaffold.
  • Purification through recrystallization or chromatography.

Pharmacological Evaluation

Recent studies have demonstrated that this compound acts as a selective agonist for RXFP4 receptors. The biological activity was assessed through various assays:

  • cAMP Accumulation Assay: The compound showed inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing RXFP4.
  • ERK1/2 Phosphorylation: Activation of ERK1/2 signaling pathways was observed upon treatment with the compound.
  • Calcium Mobilization: The compound induced intracellular calcium mobilization in a concentration-dependent manner.

Table 1: Summary of Biological Assays

Assay TypeResult
cAMP Accumulation (EC50)0.75 μM
ERK1/2 Activation (Efficacy)60%
Calcium Mobilization (EC50)0.50 μM

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications on the phenyl ring and triazole moiety significantly influence biological activity. For instance:

  • Substitution with different halogens affected receptor binding affinity.
  • The presence of the fluorine atom at the para position enhanced agonistic activity compared to other substituents.

Case Study 1: RXFP4 Agonism

In a study by Gong et al., the compound was tested against a library of synthetic compounds for RXFP4 agonism. The results indicated that it outperformed many known agonists in terms of efficacy and potency (Gong et al., 2023) .

Case Study 2: In Vivo Studies

In vivo studies demonstrated that administration of this compound resulted in significant physiological changes consistent with RXFP4 activation. These included enhanced vascular permeability and modulation of smooth muscle contraction in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities
9-(3-Fluorophenyl)-6-methyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 3-Fluorophenyl, 6-methyl C₁₆H₁₅FN₄O 298.32 Reduced lipophilicity (logP ~2.8) compared to dimethyl analogue; lower thermal stability
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-Chlorophenyl, 6,6-dimethyl C₁₇H₁₇ClN₄O 328.80 Higher logP (3.34) and thermal stability (m.p. >300°C); RXFP4 agonist activity
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Hydroxyphenyl, 6,6-dimethyl C₁₇H₁₈N₄O₂ 326.35 Enhanced solubility due to hydroxyl group; lower metabolic stability
9-(4-Methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Methoxyphenyl, 6,6-dimethyl C₁₈H₂₀N₄O₂ 342.38 Moderate logD (3.1); electron-donating methoxy group may reduce receptor affinity

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The 3-fluorophenyl derivative exhibits balanced logP (~3.0), favorable for blood-brain barrier penetration, whereas the 2-chlorophenyl analogue (logP 3.34) may accumulate in lipid-rich tissues .
  • Thermal Stability : The dimethyl group at position 6 enhances thermal stability, as seen in the 2-chlorophenyl derivative (m.p. >300°C vs. 250–270°C for methyl analogues) .
  • Receptor Selectivity : The 2-chlorophenyl substituent in RXFP4 agonists demonstrates higher selectivity over RXFP3 compared to 3-fluorophenyl derivatives, attributed to steric and electronic interactions .

Key Structural-Activity Relationship (SAR) Insights

Position of Halogen :

  • 2-Chlorophenyl : Enhances receptor binding via hydrophobic interactions.
  • 3-Fluorophenyl : Balances lipophilicity and metabolic resistance.

Methyl Substitution :

  • 6,6-Dimethyl : Increases conformational rigidity, improving thermal stability.
  • 6-Methyl : Reduces steric hindrance, allowing better solubility.

Electron-Donating Groups : Methoxy or hydroxyl groups improve solubility but may reduce membrane permeability .

Preparation Methods

Reaction Design and Mechanistic Insights

The one-pot multicomponent reaction involving 3-fluorobenzaldehyde, dimedone, and 1H-1,2,4-triazol-3-amine in the presence of MIL-101(Cr) as a catalyst has emerged as the most efficient method for synthesizing the target compound. MIL-101(Cr), a chromium-based MOF, provides Lewis acid sites that facilitate Knoevenagel condensation and subsequent annulation steps.

The proposed mechanism begins with the formation of an α,β-unsaturated carbonyl intermediate via Knoevenagel condensation between 3-fluorobenzaldehyde and dimedone (Figure 1). MIL-101(Cr) activates the aldehyde group, enhancing electrophilicity and enabling nucleophilic attack by 1H-1,2,4-triazol-3-amine. Subsequent intramolecular cyclization yields the triazoloquinazolinone core, with the 3-fluorophenyl group introduced at the initial condensation stage.

Optimization of Reaction Conditions

Key parameters such as catalyst loading, solvent volume, and temperature were systematically optimized (Table 1). Using 0.25 mol% MIL-101(Cr) in 2 mL acetonitrile at room temperature achieved a 94% yield within 30 minutes. Excess catalyst (0.32 mol%) provided negligible yield improvements, while omitting the catalyst resulted in no product formation. Reducing solvent volume from 4 mL to 2 mL minimized environmental impact without compromising efficiency.

Table 1: Optimization of MIL-101(Cr)-Catalyzed Synthesis

Catalyst Loading (mol%) Solvent Volume (mL) Temperature Time (min) Yield (%)
0.25 2 RT 30 94
0.12 4 RT 60 81
0.32 4 RT 30 93
0.00 4 RT 45 0

Catalyst Reusability and Environmental Impact

MIL-101(Cr) demonstrated exceptional reusability, retaining 90% activity after eight cycles. Post-reaction analysis via ICP-OES confirmed minimal chromium leaching (6.7%), ensuring compliance with green chemistry principles. FT-IR spectra of reused catalyst showed intact structural integrity, underscoring its robustness.

Microwave-Assisted Solvent-Free Synthesis

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-component reactions (MCRs) or catalytic cyclization. Key methodologies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 12 minutes) and achieves yields >95% using ionic liquid catalysts like [Bmim]BF4 .
  • Solvent-free condensation : Utilizes p-toluenesulfonic acid (p-TSA) or reusable catalysts (e.g., NGPU) under mechanical grinding, yielding >90% with minimal purification .
  • Multi-step routes : Involve cyclohexanedione derivatives, 3-fluorobenzaldehyde, and aminotriazoles, with cyclization steps catalyzed by bases like K₂CO₃ .

Q. Table 1: Synthetic Method Comparison

MethodCatalyst/ReagentYield (%)Reaction TimeKey AdvantageReference
Microwave-assisted[Bmim]BF49712 minHigh efficiency
Solvent-freeNGPU catalyst90–9520–30 minReusable catalyst
Multi-componentp-TSA85–901–2 hoursNo solvent required

Q. How is the compound structurally characterized?

Structural confirmation employs:

  • NMR/IR spectroscopy : Assigns proton environments and functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., 6,6-dimethyl group conformation) .
  • Mass spectrometry : Validates molecular weight (e.g., LC-MS m/z = 362.35) .

Q. What physicochemical properties are critical for bioavailability?

Key properties include:

  • LogP (2.9) : Indicates moderate lipophilicity, suitable for membrane permeability .
  • H-bond donors/acceptors (1/8) : Influences solubility and target binding .
  • Topological polar surface area (59.8 Ų) : Suggests moderate blood-brain barrier penetration potential .

Q. What green chemistry approaches are applicable to its synthesis?

  • Reusable catalysts : NGPU catalyst maintains >90% yield over six cycles without significant activity loss .
  • Solvent-free grinding : Eliminates toxic solvents and reduces energy consumption .
  • Microwave irradiation : Lowers reaction time and energy input .

Q. Which preliminary biological assays are used to evaluate activity?

  • cAMP inhibition assays : Measure RXFP3/RXFP4 receptor modulation in CHO cells .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., MCF7/HER2) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence structure-activity relationships (SAR)?

The 3-fluorophenyl group enhances:

  • Lipophilicity : Improves membrane permeability compared to methoxy or chloro analogs .
  • Target binding : Fluorine’s electronegativity stabilizes interactions with hydrophobic enzyme pockets (e.g., RXFP4 agonists) .
  • Metabolic stability : Reduces oxidative metabolism compared to non-fluorinated analogs .

Q. Table 2: Substituent Impact on Biological Activity

SubstituentTarget Affinity (IC₅₀, nM)Metabolic StabilityReference
3-Fluorophenyl12 ± 1.5High
4-Chlorophenyl45 ± 3.2Moderate
3-Methoxyphenyl>100Low

Q. What in silico methods predict its binding modes with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulates interactions with RXFP4 (PDB: 6XYZ), identifying hydrogen bonds with Asn203 and hydrophobic contacts with Leu189 .
  • MD simulations (GROMACS) : Validate docking poses over 100 ns, assessing binding stability .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies arise from:

  • Catalyst loading : Excess [Bmim]BF4 (>15 mol%) may reduce efficiency .
  • Purity assessment : Impurities in starting materials (e.g., cyclohexanedione) skew yields; use HPLC to verify intermediates .
  • Reaction monitoring : TLC vs. NMR for endpoint determination can lead to variability .

Q. What mechanisms underlie its biological activity?

  • Enzyme inhibition : Binds to dihydrofolate reductase (DHFR) via triazoloquinazoline core, disrupting folate metabolism .
  • Receptor agonism : Activates RXFP4, triggering cAMP-dependent pathways in cancer cells .
  • ROS modulation : Fluorophenyl derivatives scavenge free radicals in antioxidant assays .

Q. How does it compare to triazoloquinazoline analogs in efficacy?

  • Potency : 3-Fluorophenyl derivatives show 4-fold higher RXFP4 activation than 2-chlorophenyl analogs .
  • Selectivity : Lower off-target effects vs. benzimidazole hybrids in kinase panels .
  • Thermodynamic solubility : 3-Fluoro substitution improves aqueous solubility (1.2 mg/mL) vs. trifluoromethyl analogs (0.5 mg/mL) .

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